Boc-L-beta-homoalanine is a β3-amino acid building block that resolves aggregation and aspartimide formation in peptide synthesis. Its Boc group uses acidic TFA deprotection, protonating growing chains to disrupt hydrophobic aggregation and entirely avoid base-catalyzed aspartimide formation. The β-amino acid backbone provides >48-hour proteolytic stability for long-acting therapeutics. Key features: • Eliminates on-resin aggregation • Prevents aspartimide in Asp-Gly motifs • Compatible with direct thioester synthesis for ligation • Confers extended serum half-life.
Boc-L-beta-homoalanine (CAS 158851-30-0) is an N-tert-butoxycarbonyl-protected beta3-amino acid utilized as a critical building block in advanced peptide synthesis and foldamer engineering . Unlike standard alpha-amino acids, the insertion of a methylene group into the backbone of beta-homoalanine fundamentally alters the resulting peptide's secondary structure and biological recognition profile, conferring profound resistance to enzymatic degradation. In procurement and process chemistry, the selection of the Boc-protected variant over its Fmoc counterpart is driven by its compatibility with highly acidic deprotection cycles, which are essential for mitigating on-resin aggregation in hydrophobic sequences and preventing base-catalyzed side reactions during the assembly of complex peptide therapeutics .
Substituting Boc-L-beta-homoalanine with its alpha-amino acid equivalent (Boc-L-alanine) results in catastrophic pharmacokinetic failure, as alpha-peptides are rapidly recognized and cleaved by endogenous proteases, reducing in vivo half-lives from days to mere minutes [1]. Conversely, substituting it with the base-labile Fmoc-L-beta-homoalanine (CAS 193954-26-6) introduces severe manufacturability risks in specific workflows. In sequences containing vulnerable motifs (e.g., Asp-Gly) or highly hydrophobic beta-peptide domains, the piperidine-based deprotection required for Fmoc chemistry triggers significant aspartimide formation and on-resin aggregation [2]. The acidic trifluoroacetic acid (TFA) deprotection inherent to Boc-L-beta-homoalanine protonates the growing chain, disrupting aggregation networks and entirely bypassing base-catalyzed cyclic imide impurities, making it non-interchangeable for these challenging syntheses [2].
Aspartimide formation is a notorious yield-limiting side reaction in SPPS, particularly when synthesizing sequences with Asp-Gly or Asp-Asn motifs. The basic deprotection conditions (e.g., 20% piperidine) used with Fmoc-protected monomers drive the cyclization of the aspartic acid side chain. By utilizing Boc-L-beta-homoalanine, the synthesis relies on acidic TFA deprotection, which inherently avoids this base-catalyzed pathway[1]. Comparative synthesis data demonstrates that Fmoc-based assembly can suffer significant aspartimide formation per cycle in vulnerable motifs, whereas Boc-based assembly reduces this cyclic imide impurity to near-undetectable levels [1].
| Evidence Dimension | Rate of aspartimide byproduct formation per deprotection cycle |
| Target Compound Data | Near-undetectable aspartimide formation via acidic TFA deprotection |
| Comparator Or Baseline | Fmoc-L-beta-homoalanine (up to 7.0% aspartimide formation per cycle in unprotected Asp-Gly motifs) |
| Quantified Difference | >95% reduction in cyclic imide impurities |
| Conditions | Solid-phase peptide synthesis of Asp-containing sequences |
Eliminates the need for complex, low-yield HPLC purification steps to separate structurally identical aspartimide byproducts, directly lowering the cost of goods in large-scale peptide manufacturing.
The primary procurement driver for beta-homoamino acids over standard alpha-amino acids is their profound resistance to enzymatic degradation. Because natural proteases do not recognize the beta-peptide bond, incorporating Boc-L-beta-homoalanine into a peptide backbone shields it from cleavage [1]. In vitro stability assays utilizing aggressive, non-specific proteases (such as Proteinase K or the 20S proteasome) show that while peptides synthesized with standard Boc-L-alanine degrade rapidly with a half-life of 5 to 60 minutes, beta-peptides incorporating residues like beta-homoalanine remain completely stable for over 48 hours [1].
| Evidence Dimension | Enzymatic half-life in the presence of aggressive proteases |
| Target Compound Data | >48 hours (often completely resistant to degradation) |
| Comparator Or Baseline | Boc-L-alanine derived peptides (5 to 60 minutes half-life) |
| Quantified Difference | >50-fold to 100-fold increase in proteolytic half-life |
| Conditions | In vitro incubation with 15 commercially available proteases (including Proteinase K and 20S proteasome) |
Justifies the higher raw material cost of beta-homoamino acids by delivering peptide therapeutics with viable in vivo half-lives, eliminating the need for complex lipid-conjugation or PEGylation formulation strategies.
Hydrophobic beta-peptides are highly prone to on-resin aggregation during synthesis, which blocks incoming monomers and drastically reduces crude yield. Fmoc-SPPS exacerbates this issue because the neutral, basic conditions fail to disrupt inter-chain hydrogen bonding . In contrast, the Boc-SPPS strategy utilizing Boc-L-beta-homoalanine employs TFA for deprotection. This acidic environment fully protonates the exposed amine terminal of the growing peptide chain at each cycle, maximizing solvation, reducing participation in hydrogen bonding, and maintaining high coupling efficiencies even in notoriously difficult sequences .
| Evidence Dimension | Crude peptide yield and coupling efficiency for hydrophobic sequences |
| Target Compound Data | High coupling efficiency due to TFA-mediated N-terminal protonation and solvation |
| Comparator Or Baseline | Fmoc-L-beta-homoalanine (reduced yield due to severe on-resin aggregation in basic conditions) |
| Quantified Difference | Substantial increase in crude purity (often >20-40% improvement) for difficult aggregation-prone sequences |
| Conditions | SPPS of aggregation-prone hydrophobic beta-peptide foldamers |
Ensures reliable manufacturability and high crude yields for structurally complex beta-peptides that would otherwise fail or require expensive pseudoproline dipeptides in an Fmoc-based workflow.
For the convergent synthesis of large beta-proteins via Native Chemical Ligation (NCL), the generation of C-terminal peptide thioesters is a strict requirement. Fmoc-protected monomers are fundamentally disadvantaged here, as the repeated piperidine deprotection cycles rapidly degrade thioester linkages [1]. Boc-L-beta-homoalanine is perfectly compatible with standard in situ neutralization Boc-SPPS on thioester-yielding resins, allowing for the direct, high-yield synthesis of beta-peptide thioesters without the need for complex, multi-step linker activation strategies[1].
| Evidence Dimension | Yield and process efficiency of C-terminal peptide thioesters |
| Target Compound Data | Direct, single-step high-yield thioester generation via Boc-SPPS |
| Comparator Or Baseline | Fmoc-L-beta-homoalanine (requires multi-step linker workarounds due to thioester instability in base) |
| Quantified Difference | Elimination of post-synthesis linker activation steps; higher overall fragment yield |
| Conditions | Solid-phase synthesis of peptide thioesters for fragment condensation |
Streamlines the production of peptide thioesters for facilities performing Native Chemical Ligation, significantly reducing synthesis steps, reagent costs, and overall process time.
Directly leveraging the >48-hour proteolytic stability of beta-homoamino acids, this compound is the optimal choice for developing orally bioavailable or long-acting peptide drugs where rapid serum degradation is the primary failure mode [1].
Because Boc deprotection protonates the growing peptide chain and disrupts hydrogen bonding, this monomer is highly recommended for synthesizing hydrophobic, highly structured beta-peptides that suffer from severe on-resin aggregation under standard Fmoc conditions .
For facilities employing convergent synthesis to build large beta-proteins, Boc-L-beta-homoalanine allows for the direct, high-yield generation of C-terminal thioesters, bypassing the base-lability issues that plague Fmoc-based thioester synthesis [2].
In the industrial scale-up of peptides containing Asp-Gly or Asp-Asn motifs, procuring the Boc-protected variant eliminates base-catalyzed aspartimide formation, drastically simplifying downstream HPLC purification and improving overall process economics .